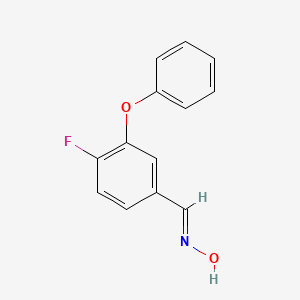

4-Fluoro-3-phenoxybenzaldehyde oxime

Descripción general

Descripción

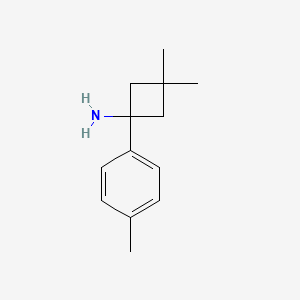

4-Fluoro-3-phenoxybenzaldehyde oxime is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-8H,9H2 . The SMILES structure is C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N/O)F .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Fluoro-3-phenoxybenzaldehyde is a key intermediate in the synthesis of various chemical compounds. Its synthesis involves chlorination and Sommelet reaction, providing a high yield and purity, which is crucial for further chemical reactions and applications (Zhao Wenxian et al., 2005). Additionally, it serves as a starting material for the synthesis of 1,3,4-oxadiazoles with insecticidal activity, showcasing its importance in developing new agrochemicals (T. Mohan et al., 2004).

Analytical Applications

In analytical chemistry, 4-Fluoro-3-phenoxybenzaldehyde oxime derivatives are utilized in sensitive detection methods. For instance, a method for determining degradation products of flumethrin in honey uses this compound, demonstrating its role in environmental monitoring and food safety (Jinhui Zhou et al., 2007).

Radiolabeling and Imaging

The compound is also explored in radiolabeling for biomedical applications. It has been used in the synthesis of novel fluorinated aldehyde-containing prosthetic groups for peptide labeling in positron emission tomography (PET) imaging, highlighting its potential in diagnostic medicine and research (M. Glaser et al., 2008).

Oxidative Coupling and Chemical Transformations

It plays a role in oxidative coupling reactions, essential for synthesizing complex organic molecules, including bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids, showcasing its utility in organic synthesis and drug discovery (D. Planchenault et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

(NE)-N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-12-7-6-10(9-15-16)8-13(12)17-11-4-2-1-3-5-11/h1-9,16H/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGJLFKUOLXQGH-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)

![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)